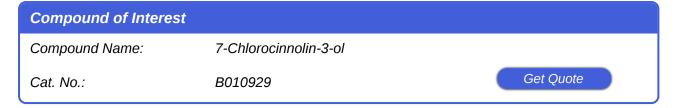


Comparative Analytical Guide: 7-Chlorocinnolin-3-ol and Structural Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for **7-Chlorocinnolin-3-ol** and a structurally related compound, 6-chloro-4-hydroxyquinoline. Due to the limited availability of public experimental data for **7-Chlorocinnolin-3-ol**, this document leverages data from its structural analog to provide a comprehensive overview of the expected analytical characteristics and the methodologies for their determination. This approach allows for a foundational understanding and a predictive framework for researchers working with novel cinnoline derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the available and predicted analytical data for **7- Chlorocinnolin-3-ol** and the experimentally determined data for 6-chloro-4-hydroxyquinoline.
This side-by-side comparison highlights the similarities and differences in their physicochemical properties.

Table 1: Physicochemical Properties



Property	7-Chlorocinnolin-3- ol	6-chloro-4- hydroxyquinoline	Data Source
Molecular Formula	C ₈ H ₅ ClN ₂ O	C ₉ H ₆ CINO	PubChem
Molecular Weight	180.59 g/mol	179.60 g/mol	PubChem[1]
Melting Point	Not available	269 °C (lit.)	ChemicalBook[2]
Appearance	Predicted: Solid	Solid	Sigma-Aldrich[3]
XLogP3 (Predicted)	1.0	1.2	PubChem[1]

Table 2: Spectroscopic Data Comparison

Spectroscopic Data	7-Chlorocinnolin-3-ol (Predicted/General)	6-chloro-4- hydroxyquinoline (Experimental)
¹ H NMR	Aromatic protons expected in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton.	Aromatic protons and a hydroxyl proton, with chemical shifts influenced by the quinoline ring system.
¹³ C NMR	Aromatic carbons expected in the range of 110-150 ppm. A carbonyl-like carbon from the lactam form.	Aromatic carbons and a carbon bearing the hydroxyl group, with chemical shifts characteristic of the quinoline core.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching (around 1650-1680 cm ⁻¹), and C-Cl stretching.	Characteristic peaks for O-H stretching, C=C and C=N stretching in the aromatic system, and C-Cl stretching.
Mass Spectrometry	Expected molecular ion peak [M]+ at m/z 180 and [M+2]+ at m/z 182 (due to ³⁵ Cl and ³⁷ Cl isotopes).	Molecular ion peak [M]+ at m/z 179 and [M+2]+ at m/z 181. The top peak in the GC-MS is at m/z 151.[1]



Experimental Protocols

Detailed methodologies for the key analytical experiments are crucial for reproducibility and validation.

1. Synthesis of 6-chloro-4-hydroxyquinoline:

A common route to synthesizing 4-hydroxyquinolines is through the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester followed by cyclization at high temperatures. For 6-chloro-4-hydroxyquinoline, the synthesis would proceed as follows:

- Step 1: Condensation: 4-chloroaniline is reacted with diethyl malonate at elevated temperatures to form the corresponding anilinocrotonate.
- Step 2: Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the 6-chloro-4-hydroxyquinoline.
- Step 3: Purification: The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse width, a 2-second relaxation delay, and 16-64 scans.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-decoupling sequence. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
- 3. Infrared (IR) Spectroscopy:
- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.

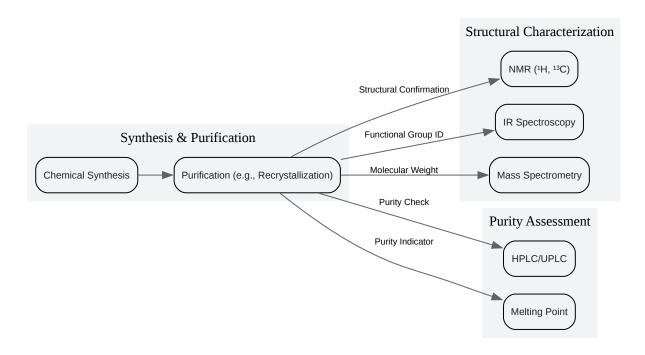


- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
- 4. Mass Spectrometry (MS):
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for such molecules.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of **7-Chlorocinnolin-3-ol** and related compounds.

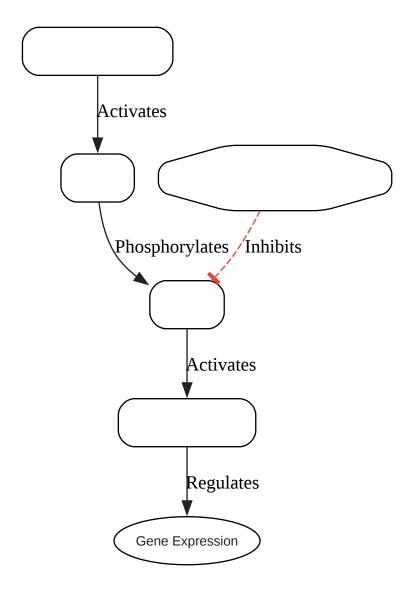




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Caption: Analytical workflow for the characterization of a synthesized compound.





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Caption: Hypothetical signaling pathway showing the potential role of a cinnoline compound.

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